![molecular formula C18H25N3O3 B1473077 Tert-Butyl-4-((5-Methylbenzo[d]isoxazol-3-yl)methyl)piperazin-1-carboxylat CAS No. 2098136-47-9](/img/structure/B1473077.png)
Tert-Butyl-4-((5-Methylbenzo[d]isoxazol-3-yl)methyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgetische Anwendungen
Isoxazol-Derivate, wie z. B. Tert-Butyl-4-((5-Methylbenzo[d]isoxazol-3-yl)methyl)piperazin-1-carboxylat, wurden auf ihre potenziellen analgetischen Eigenschaften untersucht. Die Modifikation des Isoxazolrings hat gezeigt, dass verschiedene Aktivitäten vermittelt werden, einschließlich der Schmerzlinderung .
Entzündungshemmende Eigenschaften
Die Struktur der Verbindung deutet auf potenzielle entzündungshemmende Wirkungen hin. Dies stimmt mit anderen Isoxazol-Derivaten überein, von denen berichtet wurde, dass sie eine signifikante entzündungshemmende Aktivität zeigen .
Antikrebs-Potenzial
Isoxazol-Verbindungen wurden auf ihre Antikrebsaktivitäten untersucht. Das Vorhandensein des Isoxazol-Moleküls in der Struktur der Verbindung könnte bei der Entwicklung neuer Antikrebsmittel genutzt werden, die auf verschiedene Krebsformen abzielen .
Antimikrobielle Aktivität
Die strukturellen Merkmale von Isoxazol-Derivaten legen nahe, dass sie als Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe dienen könnten. Forschungen haben gezeigt, dass Substitutionen am Isoxazolring zu Verbindungen mit starken antimikrobiellen Eigenschaften führen können .
Antiviren-Anwendungen
Angesichts der historischen Verwendung von Isoxazol-Derivaten als antivirale Mittel könnte this compound auf seine Wirksamkeit gegen Virusinfektionen untersucht werden .
Antiepileptische Wirkungen
Die Verbindung kann Anwendungen bei der Behandlung von Krampfanfällen haben. Isoxazol-Derivate wurden auf ihre antiepileptischen Aktivitäten untersucht, was sie bei der Entwicklung neuer Epilepsiebehandlungen wertvoll machen könnte .
Antidepressive Eigenschaften
Der Isoxazolring ist ein häufiges Merkmal in Molekülen mit antidepressiver Aktivität. Dies deutet darauf hin, dass this compound bei der Behandlung von Depressionen nützlich sein könnte .
Immunsuppressive Anwendungen
Isoxazol-Derivate wurden auch mit immunsuppressiven Wirkungen in Verbindung gebracht. Diese Verbindung könnte möglicherweise verwendet werden, um die Immunantwort bei verschiedenen Autoimmunerkrankungen und Transplantatabstoßungsreaktionen zu modulieren .
Wirkmechanismus
Target of Action
Compounds with an isoxazole nucleus have been found to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it is likely that this compound influences multiple biochemical pathways .
Pharmacokinetics
A related compound was found to be a potent flt3 kinase inhibitor with good pharmacokinetic properties .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and proteases, which are crucial for cellular signaling and protein degradation pathways. The nature of these interactions often involves the inhibition or modulation of enzyme activity, thereby influencing downstream biochemical processes .
Cellular Effects
The effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases, leading to altered phosphorylation states and subsequent changes in gene expression. Additionally, it can influence metabolic pathways by interacting with enzymes involved in metabolic flux .
Molecular Mechanism
At the molecular level, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition of enzyme activity, such as kinase inhibition, which can lead to changes in cellular signaling and gene expression. The compound’s structure allows it to fit into the active sites of enzymes, thereby blocking substrate access and modulating enzyme function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in disease symptoms. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution patterns of the compound are essential for determining its efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles or compartments within the cell, where it can interact with target biomolecules. Understanding the subcellular localization is critical for elucidating the compound’s mode of action and potential therapeutic benefits .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-5-6-16-14(11-13)15(19-24-16)12-20-7-9-21(10-8-20)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOTEJJJBJQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


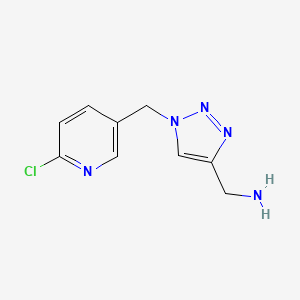
![4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1472995.png)

![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)
![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)
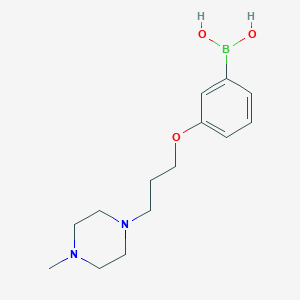
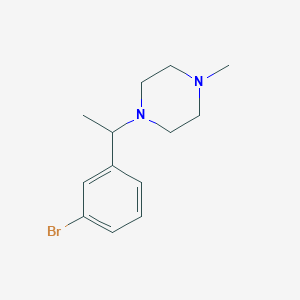
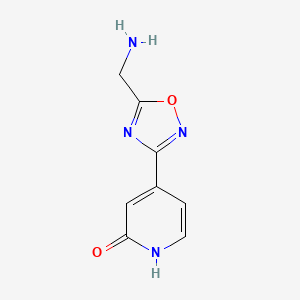
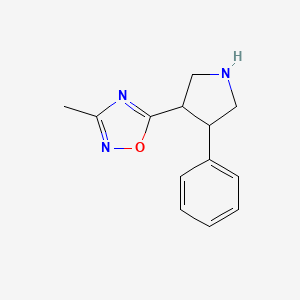

![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)
![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)
